molecular formula C19H12O3 B14493386 2-Methoxytetraphene-7,12-dione CAS No. 63216-10-4

2-Methoxytetraphene-7,12-dione

Cat. No.: B14493386
CAS No.: 63216-10-4
M. Wt: 288.3 g/mol
InChI Key: IZOCDJCWJIPJMY-UHFFFAOYSA-N
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Description

2-Methoxytetraphene-7,12-dione is a polycyclic aromatic compound with significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxytetraphene-7,12-dione typically involves multi-step organic reactions. One common method includes the Suzuki reaction followed by a Wittig reaction, isomerization, and final ring-closing metathesis . These reactions require specific catalysts and conditions to ensure the successful formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The scalability of these methods is crucial for potential commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxytetraphene-7,12-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the dione groups to hydroxyl groups.

    Substitution: This reaction can replace the methoxy group with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of strong acids or bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

2-Methoxytetraphene-7,12-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxytetraphene-7,12-dione involves its interaction with various molecular targets. For instance, it may intercalate with DNA, disrupting the function of topoisomerase enzymes, similar to other anthracycline compounds . This interaction can inhibit DNA replication and transcription, leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison: 2-Methoxytetraphene-7,12-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications.

Conclusion

This compound is a compound of significant interest due to its unique structure and diverse applications

Properties

CAS No.

63216-10-4

Molecular Formula

C19H12O3

Molecular Weight

288.3 g/mol

IUPAC Name

2-methoxybenzo[a]anthracene-7,12-dione

InChI

InChI=1S/C19H12O3/c1-22-12-8-6-11-7-9-15-17(16(11)10-12)19(21)14-5-3-2-4-13(14)18(15)20/h2-10H,1H3

InChI Key

IZOCDJCWJIPJMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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